molecular formula C18H14ClN3O4 B2975868 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-35-8

2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2975868
CAS RN: 898454-35-8
M. Wt: 371.78
InChI Key: CJKMFZJHMUPFHK-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a derivative of quinazoline and quinazolinone . Quinazoline and quinazolinone derivatives are known for their diverse biological activities and are used in the synthesis of various molecules with physiological significance and pharmacological utility .


Synthesis Analysis

Quinazolinone derivatives can be synthesized by treating 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with different substituted phenols . The synthesized compounds can then be evaluated for their biological activity .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, vibrational analysis of similar compounds has been performed using Pulay’s density functional theory (DFT) based on a scaled quantum chemical approach .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar to the compound , involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For example, indole derivatives, which share structural similarities with the compound , are crystalline and colorless in nature with specific odors .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, quinazoline and quinazolinone derivatives are known to interact with target receptors and exhibit a broad spectrum of biological activities .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry. Quinazoline and quinazolinone derivatives have shown promise in various areas such as anti-HIV, anticancer, antifungal, antibacterial, and other activities , suggesting potential avenues for future research.

properties

IUPAC Name

2-chloro-4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c19-15-9-13(22(25)26)3-4-14(15)18(24)20-12-6-10-2-1-5-21-16(23)8-11(7-12)17(10)21/h3-4,6-7,9H,1-2,5,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKMFZJHMUPFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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